

# "2-Ethoxy-4-hydroxythiazole-5-carbonitrile" spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Ethoxy-4-hydroxythiazole-5-carbonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

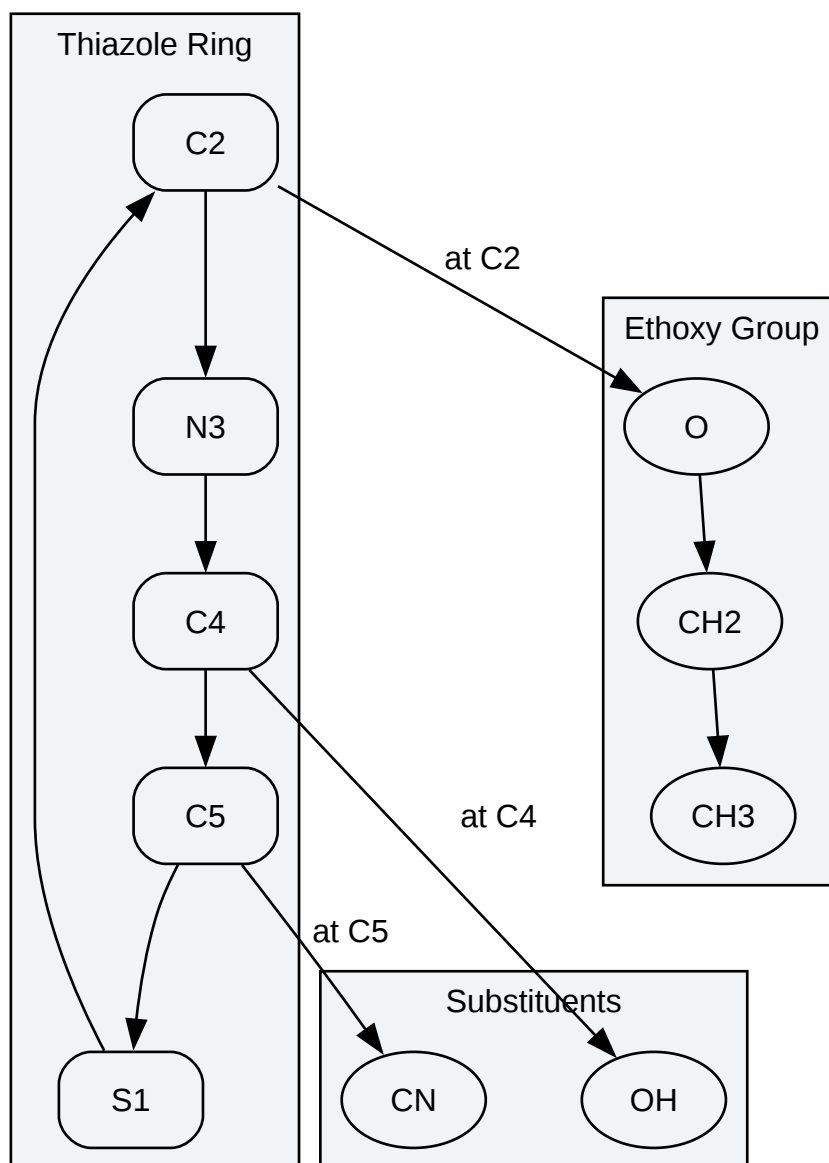
This technical guide provides a detailed analysis of the expected spectroscopic signature of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**, a substituted thiazole of interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control in synthesis. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopy and comparative analysis with related thiazole structures.[1][3] Methodologies for data acquisition are also detailed to ensure reproducibility and accuracy.

## Molecular Structure and Overview

**2-Ethoxy-4-hydroxythiazole-5-carbonitrile** possesses a unique combination of functional groups that contribute to its chemical reactivity and spectroscopic properties. The core thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This

ring is substituted with an ethoxy group at the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position. The tautomeric nature of the 4-hydroxythiazole moiety, potentially existing in equilibrium with its keto form (thiazol-4(5H)-one), can influence its spectroscopic characteristics.

Molecular Structure of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile



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Caption: Molecular structure of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the ethoxy group and the hydroxyl proton. The absence of a proton on the thiazole ring simplifies the aromatic region.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~1.4	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Alkyl protons adjacent to a methylene group.
~4.5	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	Methylene protons deshielded by the adjacent oxygen and the thiazole ring.
~10-12	Broad Singlet	1H	-OH	Labile hydroxyl proton, chemical shift can vary with solvent and concentration.

### Predicted $^{13}\text{C}$ NMR Spectrum

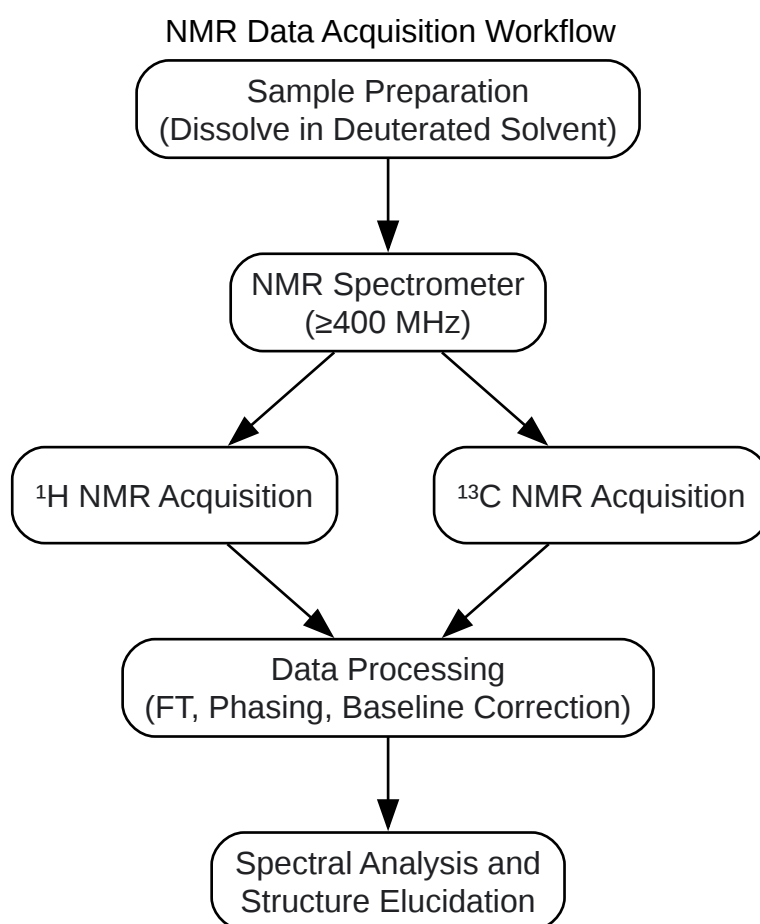
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~15	-O-CH <sub>2</sub> -CH <sub>3</sub>	Aliphatic methyl carbon.
~65	-O-CH <sub>2</sub> -CH <sub>3</sub>	Aliphatic methylene carbon attached to oxygen.
~90	C5-CN	Thiazole ring carbon attached to the electron-withdrawing nitrile group.
~115	-CN	Nitrile carbon, typically observed in this region.
~160	C4-OH	Thiazole ring carbon attached to the hydroxyl group.
~170	C2-O-	Thiazole ring carbon attached to the ethoxy group.

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.



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Caption: Workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Functional Group
3400-3200	Broad	O-H stretch	Hydroxyl
2980-2850	Medium	C-H stretch	Alkyl (Ethoxy)
2230-2210	Sharp, Medium	C≡N stretch	Nitrile
~1620	Medium	C=N stretch	Thiazole ring
~1550	Medium	C=C stretch	Thiazole ring
1250-1050	Strong	C-O stretch	Ether (Ethoxy)

## Experimental Protocol for IR Data Acquisition

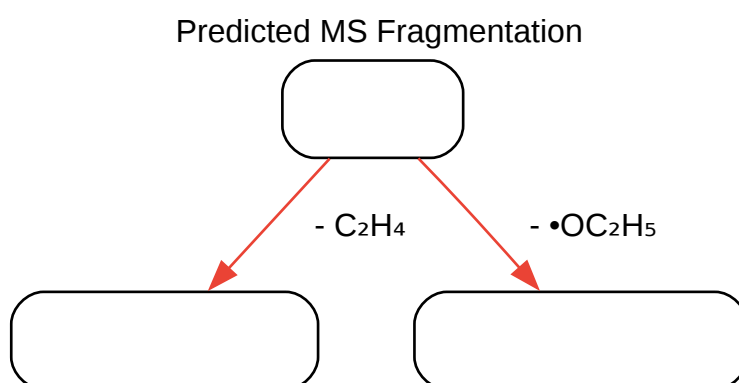
- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Record the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

## Predicted Mass Spectrum

- Molecular Ion ( $M^+$ ): The expected molecular weight of  $C_6H_6N_2O_2S$  is 170.02 g/mol . A prominent peak at  $m/z = 170$  would correspond to the molecular ion.
- Isotope Peaks: Due to the natural abundance of  $^{13}C$  and  $^{34}S$ , smaller peaks at  $m/z = 171$  ( $M+1$ ) and  $m/z = 172$  ( $M+2$ ) are expected.
- Major Fragmentation Pathways:
  - Loss of the ethoxy group ( $-OCH_2CH_3$ ) leading to a fragment at  $m/z = 125$ .
  - Loss of ethylene ( $-C_2H_4$ ) from the ethoxy group via a McLafferty-type rearrangement, if sterically feasible, leading to a fragment at  $m/z = 142$ .
  - Cleavage of the thiazole ring can lead to various smaller fragments.



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Caption: Key predicted fragmentation pathways in mass spectrometry.

## Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.
- **Ionization:** Utilize a suitable ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and would likely produce a strong protonated molecule peak  $[M+H]^+$  at  $m/z = 171$ . Electron ionization (EI) would result in more extensive fragmentation and a visible molecular ion peak.
- **Mass Analysis:** Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and predictive overview for the characterization of **2-Ethoxy-4-hydroxythiazole-5-carbonitrile**. The predicted NMR, IR, and MS data are based on the known molecular structure and are consistent with the general spectroscopic properties of substituted thiazoles.<sup>[3][4][5]</sup> These data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and application of this and related compounds. It is important to note that the actual experimental data may show minor variations depending on the specific experimental conditions.

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